molecular formula C7H12O3 B2641688 (1S,2R)-Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate CAS No. 84673-56-3

(1S,2R)-Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate

Cat. No.: B2641688
CAS No.: 84673-56-3
M. Wt: 144.17
InChI Key: AOQBVPPEXCRXAW-WDSKDSINSA-N
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Description

(1S,2R)-Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate is an organic compound with the molecular formula C7H12O3 This compound features a cyclopropane ring substituted with an ethyl ester group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate typically involves the cyclopropanation of an appropriate precursor. One common method is the reaction of ethyl diazoacetate with an alkene in the presence of a catalyst such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and are carried out at room temperature to ensure the formation of the cyclopropane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as distillation or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of (1S,2R)-Ethyl 2-(carboxymethyl)cyclopropanecarboxylate.

    Reduction: Formation of (1S,2R)-Ethyl 2-(hydroxymethyl)cyclopropanol.

    Substitution: Formation of various substituted cyclopropane derivatives depending on the nucleophile used.

Scientific Research Applications

(1S,2R)-Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,2R)-Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate involves its interaction with specific molecular targets. The cyclopropane ring can interact with enzymes or receptors, potentially inhibiting or modifying their activity. The ester and hydroxymethyl groups can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl (1S,2R)-2-(hydroxymethyl)cyclopropanecarboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate: Similar structure but without the stereochemistry specified.

Uniqueness

(1S,2R)-Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets

Properties

IUPAC Name

ethyl (1S,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-2-10-7(9)6-3-5(6)4-8/h5-6,8H,2-4H2,1H3/t5-,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOQBVPPEXCRXAW-WDSKDSINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1C[C@H]1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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